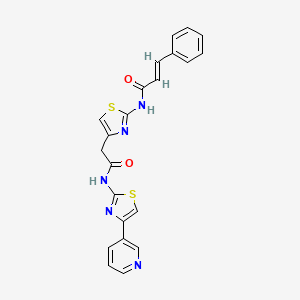
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine, also known as HDM-2 inhibitor, is a small molecule compound that has been extensively studied in scientific research due to its potential as an anticancer agent. The compound is a potent inhibitor of the HDM-2 protein, which is a negative regulator of the tumor suppressor protein, p53. Inhibition of HDM-2 leads to an increase in p53 levels, which can induce apoptosis and cell cycle arrest in cancer cells.
Scientific Research Applications
Anti-Viral and Anti-Cancer Applications
Compounds with structural similarities to "4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine" have been investigated for their potential anti-viral and anti-cancer activities. For instance, new N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives have demonstrated moderate to high antiviral activity against hepatitis B virus (HBV) (El‐Sayed, Ramiz, & Abdel-Rahman, 2009). Additionally, hydrazinopyrimidine-5-carbonitrile derivatives have been synthesized and showed inhibitory effects on the growth of a wide range of cancer cell lines, indicating their potential in cancer treatment (Cocco, Congiu, Lilliu, & Onnis, 2006).
Synthesis and Characterization of Novel Compounds
The synthesis and structural characterization of novel compounds bearing the pyrazolopyrimidine moiety have been a focus of research, with studies detailing the preparation of such compounds and their subsequent analysis through techniques like NMR spectroscopy and X-ray diffraction. These studies contribute to the understanding of the structural properties and potential reactivity of these compounds (Aggarwal, Sumran, Claramunt, Sanz, & Elguero, 2009).
Antimicrobial and Antioxidant Properties
Research has also explored the antimicrobial and antioxidant properties of pyridine and fused pyridine derivatives, highlighting the potential of these compounds in developing new therapeutic agents with antimicrobial efficacy (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). The study of pyrimidine carbonitrile derivatives, in particular, has revealed their capacity to induce bacterial cell membrane rupture, further underscoring their potential in antimicrobial applications (Bhat & Begum, 2021).
Material Science and Electroactive Properties
The field of material science has also benefited from the study of compounds related to "4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine," with research delving into the synthesis of electroactive ligands and complexes based on tetrathiafulvalene-appended pyridinehydrazone pyrimidine ligands. These studies not only provide insights into the structural aspects of these complexes but also evaluate their potential antifungal activity, offering a glimpse into the versatile applications of these compounds in creating materials with specific electronic and biological properties (Ayadi, Jaafar, Fix‐Tailler, Ibrahim, Larcher, & El-Ghayoury, 2017).
properties
IUPAC Name |
(5,6-dimethyl-2-pyridin-4-ylpyrimidin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-8(2)14-11(15-10(7)16-12)9-3-5-13-6-4-9/h3-6H,12H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZLSQPSWBIHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B2962383.png)
![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2962386.png)
![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+](/img/structure/B2962387.png)

![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2962390.png)

![N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2962392.png)
![3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide](/img/structure/B2962398.png)
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)
![5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2962401.png)


![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2962404.png)
